molecular formula C9H7F2N3O B1428149 [1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1249108-04-0

[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B1428149
M. Wt: 211.17 g/mol
InChI Key: ACFGVBALMTYQSU-UHFFFAOYSA-N
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Description

This compound is a derivative of methanol where the hydrogen atom is replaced by a 1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl group. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The presence of the difluorophenyl group indicates that it has aromatic properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a difluorophenyl group and a methanol group. The difluorophenyl group would contribute to the compound’s aromaticity, while the triazole ring would introduce heteroatoms (nitrogen) into the structure .


Chemical Reactions Analysis

As a derivative of methanol, this compound might undergo reactions similar to those of alcohols, such as oxidation or substitution. The presence of the triazole ring could also make it a participant in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the alcohol group could make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

  • Catalytic Applications : A derivative of [1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol, specifically tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, has been utilized as a highly active catalyst in Huisgen 1,3-dipolar cycloadditions. It forms a stable complex with CuCl, catalyzing the cycloaddition efficiently in water or neat conditions (Ozcubukcu et al., 2009).

  • Synthesis of Metal Complexes : Research indicates that derivatives of the compound are key in synthesizing rhenium(I) complexes, which have important applications in spectroscopy and electrochemistry (Anderson et al., 2013).

  • Corrosion Inhibition : Triazole derivatives, including those related to [1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol, have been explored as corrosion inhibitors for mild steel in acidic media. These compounds show potential due to their ability to adsorb on metal surfaces (Ma et al., 2017).

  • Anticancer Activity : Certain triazole derivatives have been synthesized for their potential anticancer activity. The derivative compounds show significant activity against human leukemia and hepatoma cells (Dong et al., 2017).

  • Chemical Synthesis and Catalysis : Tris(triazolyl)methanol ligands, closely related to the compound , are significant in the field of chemical synthesis and catalysis. They are used in various transition metal-mediated reactions (Etayo et al., 2016).

  • Photophysical Properties : The compound and its derivatives have been studied for their photophysical properties, especially in the context of fluorescence and absorption spectra, which is crucial in the development of photoluminescent materials (Singh et al., 2015).

Future Directions

The study and development of new triazole derivatives is a dynamic field in medicinal chemistry due to their diverse biological activities. This compound, with its unique combination of functional groups, could be of interest for future research .

properties

IUPAC Name

[1-(2,3-difluorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O/c10-7-2-1-3-8(9(7)11)14-4-6(5-15)12-13-14/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFGVBALMTYQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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